Cas no 886499-58-7 (6-Chloro-2-fluoro-3-methoxybenzoic acid)
6-Chloro-2-fluoro-3-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-2-fluoro-3-methoxybenzoic acid
- Benzoic acid,6-chloro-2-fluoro-3-methoxy-
- 6-Chloro-2-fluoro-3-methoxybenzoic acid (ACI)
- 6-Chloro-2-fluoro-3-methoxybenzenecarboxylic acid
- AKOS015956767
- LCBOXBUSYYCBLU-UHFFFAOYSA-N
- SCHEMBL203402
- 886499-58-7
- 6-CHLORO-2-FLUORO-3-METHOXYBENZOICACID
- 6-chloro-2-fluoro-3-methoxy-benzoic Acid
- 6-Chloro-2-fluoro-3-(methyloxy)benzoic acid
- EN300-317483
- DTXSID40397401
- AS-43087
- 6-Chloro-2-fluoro-3-methoxybenzoic acid, AldrichCPR
- CS-0196040
- MFCD04115947
-
- MDL: MFCD04115947
- Inchi: 1S/C8H6ClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
- InChI Key: LCBOXBUSYYCBLU-UHFFFAOYSA-N
- SMILES: O=C(C1C(Cl)=CC=C(OC)C=1F)O
Computed Properties
- Exact Mass: 203.999
- Monoisotopic Mass: 203.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 46.5Ų
6-Chloro-2-fluoro-3-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 116673-5g |
6-Chloro-2-fluoro-3-methoxybenzoic acid |
886499-58-7 | 5g |
$147.00 | 2023-09-10 | ||
| Matrix Scientific | 116673-25g |
6-Chloro-2-fluoro-3-methoxybenzoic acid |
886499-58-7 | 25g |
$588.00 | 2023-09-10 | ||
| TRC | C381835-10mg |
6-Chloro-2-fluoro-3-methoxybenzoic Acid |
886499-58-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C381835-50mg |
6-Chloro-2-fluoro-3-methoxybenzoic Acid |
886499-58-7 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C381835-100mg |
6-Chloro-2-fluoro-3-methoxybenzoic Acid |
886499-58-7 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Alichem | A019064027-25g |
6-Chloro-2-fluoro-3-methoxybenzoic acid |
886499-58-7 | 97% | 25g |
$558.28 | 2023-08-31 | |
| Apollo Scientific | PC302368-1g |
6-Chloro-2-fluoro-3-methoxybenzoic acid |
886499-58-7 | 97% | 1g |
£27.00 | 2025-02-21 | |
| Apollo Scientific | PC302368-5g |
6-Chloro-2-fluoro-3-methoxybenzoic acid |
886499-58-7 | 97% | 5g |
£99.00 | 2025-02-21 | |
| Apollo Scientific | PC302368-25g |
6-Chloro-2-fluoro-3-methoxybenzoic acid |
886499-58-7 | 97% | 25g |
£286.00 | 2025-02-21 | |
| eNovation Chemicals LLC | D757223-5g |
6-Chloro-2-fluoro-3-methoxybenzoic acid |
886499-58-7 | 97% | 5g |
$175 | 2024-06-07 |
6-Chloro-2-fluoro-3-methoxybenzoic acid Suppliers
6-Chloro-2-fluoro-3-methoxybenzoic acid Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 6-Chloro-2-fluoro-3-methoxybenzoic acid
6-Chloro-2-fluoro-3-methoxybenzoic Acid (CAS No. 886499-58-7): A Comprehensive Overview
6-Chloro-2-fluoro-3-methoxybenzoic acid, also known by its CAS registry number 886499-58-7, is a structurally complex aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique substitution pattern on the benzoic acid scaffold, featuring a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a methoxy group at the 3-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations and applications.
The synthesis of 6-Chloro-2-fluoro-3-methoxybenzoic acid typically involves multi-step processes that require precise control over reaction conditions to achieve the desired regioselectivity and stereochemistry. Recent advancements in catalytic methodologies and asymmetric synthesis have enabled more efficient routes to this compound, reducing production costs and enhancing its scalability for industrial applications. For instance, researchers have employed transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the benzoic acid core with high precision.
From a biological standpoint, 6-Chloro-2-fluoro-3-methoxybenzoic acid has demonstrated promising bioactivity in preclinical studies. It has been evaluated as a potential lead compound in drug discovery programs targeting various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Notably, recent studies have highlighted its ability to modulate key signaling pathways involved in cancer cell proliferation and apoptosis. For example, a study published in the journal Nature Communications revealed that this compound exhibits selective inhibition of the Wnt/β-catenin pathway, which is often dysregulated in colorectal cancers.
In addition to its pharmacological relevance, 6-Chloro-2-fluoro-3-methoxybenzoic acid has found applications in materials science due to its ability to form stable metal complexes with transition metals. These complexes exhibit unique magnetic and electronic properties, making them attractive candidates for use in spintronic devices and catalytic systems. For instance, researchers at the University of Cambridge have reported on the synthesis of cobalt-based complexes derived from this compound, which show enhanced catalytic activity in alkene epoxidation reactions.
The physical and chemical properties of 6-Chloro-2-fluoro-3-methoxybenzoic acid are well-documented, with studies focusing on its solubility, stability under various conditions, and spectroscopic characteristics. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. Furthermore, computational chemistry approaches, such as density functional theory (DFT), have been employed to study its electronic structure and reactivity patterns.
Looking ahead, the continued exploration of 6-Chloro-2-fluoro-3-methoxybenzoic acid's potential is expected to yield further breakthroughs across multiple disciplines. Its role as a versatile building block in organic synthesis is likely to expand as new reaction pathways are discovered. Moreover, ongoing clinical trials may shed light on its therapeutic efficacy and safety profile, paving the way for its translation into clinical practice.
In conclusion, 6-Chloro-2-fluoro-3-methoxybenzoic acid (CAS No. 886499-58-7) stands as a testament to the ingenuity of modern chemical research. Its multifaceted applications underscore the importance of exploring structurally diverse compounds to address pressing challenges in science and medicine.
886499-58-7 (6-Chloro-2-fluoro-3-methoxybenzoic acid) Related Products
- 886499-40-7(2-Chloro-6-fluoro-3-methoxybenzoic acid)
- 1228376-40-6(2-chloro-4-methoxy-5-fluorobenzoic acid)
- 112641-64-2(6-Chloro-2-fluoro-3-methoxybenzaldehyde)
- 1169870-80-7(4-Chloro-2-fluoro-3-methoxybenzoic acid)
- 1261906-77-7(2-chloro-4-(2-fluoro-3-methoxyphenyl)benzoic Acid)
- 1262006-36-9(2-chloro-5-(2-fluoro-3-methoxyphenyl)benzoic Acid)
- 1261975-60-3(4-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid)
- 91659-28-8(6-Chloro-2-fluoro-3-hydroxybenzoic acid)
- 1261969-39-4(2-chloro-5-(4-fluoro-3-methoxyphenyl)benzoic Acid)
- 1261892-14-1(2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid)